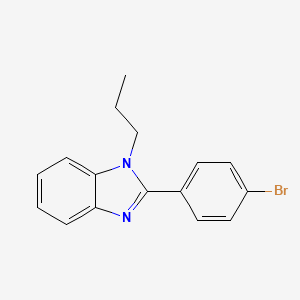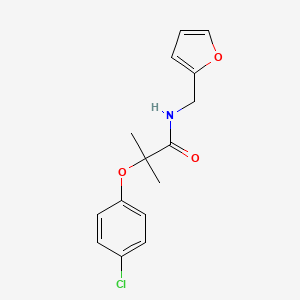![molecular formula C15H15N3OS B5802090 2-methyl-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]propanamide](/img/structure/B5802090.png)
2-methyl-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]propanamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.
Mécanisme D'action
2-methyl-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]propanamide selectively inhibits the activity of Bruton's tyrosine kinase (BTK), a key component of the BCR signaling pathway. BTK plays a crucial role in the activation of downstream signaling pathways that promote the survival and proliferation of cancer cells. By inhibiting BTK activity, 2-methyl-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]propanamide prevents the activation of these signaling pathways, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
2-methyl-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]propanamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and decrease the expression of anti-apoptotic proteins. It has also been shown to enhance the activity of other anti-cancer drugs, such as venetoclax and lenalidomide. In addition, 2-methyl-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]propanamide has demonstrated good pharmacokinetic properties, including high oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-methyl-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]propanamide for lab experiments is its selectivity for BTK, which reduces the risk of off-target effects. However, its potency may vary depending on the cell type and the specific genetic mutations present in the cancer cells. In addition, the optimal dosing and treatment schedule for 2-methyl-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]propanamide may vary depending on the type of cancer being treated.
Orientations Futures
For the development of 2-methyl-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]propanamide include clinical trials to evaluate its safety and efficacy in humans, as well as studies to identify biomarkers that can predict response to treatment. In addition, combination therapy with other anti-cancer drugs may be explored to enhance the efficacy of 2-methyl-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]propanamide. Finally, further studies are needed to understand the mechanisms of resistance to 2-methyl-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]propanamide and to develop strategies to overcome this resistance.
Méthodes De Synthèse
The synthesis of 2-methyl-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]propanamide involves the reaction of 2-amino-5-methylpyridine with 2-bromo-2-thiophenecarboxaldehyde to form the imidazo[1,2-a]pyridine intermediate. The intermediate is then reacted with 2-bromo-N-(propan-2-yl)propanamide to yield 2-methyl-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]propanamide. The overall yield of the synthesis is approximately 20%.
Applications De Recherche Scientifique
2-methyl-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]propanamide has shown promising results in preclinical studies for the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit the growth and survival of cancer cells by targeting the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of B-cell malignancies.
Propriétés
IUPAC Name |
2-methyl-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-10(2)15(19)17-14-13(11-6-5-9-20-11)16-12-7-3-4-8-18(12)14/h3-10H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEADKZSLZZCQKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-diphenyl-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B5802017.png)



![1-methyl-3-[2-(2-naphthyloxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5802047.png)

![N-[2-(1-methylcyclopropyl)phenyl]butanamide](/img/structure/B5802064.png)

![{2-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5802077.png)


![N-{[(2-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5802096.png)

![2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5802105.png)